1-(2-Bromoethyl)-3,5-dimethoxybenzene CAS 37567-80-9 properties
1-(2-Bromoethyl)-3,5-dimethoxybenzene CAS 37567-80-9 properties
An In-depth Technical Guide to 1-(2-Bromoethyl)-3,5-dimethoxybenzene (CAS 37567-80-9)
Introduction
1-(2-Bromoethyl)-3,5-dimethoxybenzene is a specialized organic compound that serves as a valuable intermediate in synthetic chemistry.[1] Identified by its CAS number 37567-80-9, this molecule incorporates a reactive bromoethyl group attached to a 3,5-dimethoxy-substituted benzene ring.[1] The presence of both an alkyl halide and electron-rich aromatic moiety makes it a versatile building block for constructing more complex molecular architectures. The electron-donating methoxy groups significantly influence the reactivity of the aromatic ring, while the bromoethyl chain provides a key site for nucleophilic substitution reactions.[1] These structural features position 1-(2-Bromoethyl)-3,5-dimethoxybenzene as a compound of interest for researchers in medicinal chemistry and materials science.[1]
Physicochemical Properties
The fundamental properties of 1-(2-Bromoethyl)-3,5-dimethoxybenzene are summarized below. This data is critical for its handling, storage, and application in experimental design. The compound's structure, characterized by a hydrophobic aromatic ring and an alkyl chain, suggests moderate to high lipophilicity and solubility in common organic solvents.[1]
| Property | Value | Source(s) |
| CAS Number | 37567-80-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃BrO₂ | [1][2] |
| Molecular Weight | 245.11 g/mol | [1][2] |
| IUPAC Name | 1-(2-Bromoethyl)-3,5-dimethoxybenzene | [1] |
| Synonyms | Benzene, 1-(2-bromoethyl)-3,5-dimethoxy- | [1] |
| SMILES | C(CBr)C1=CC(OC)=CC(OC)=C1 | [1] |
| InChI Key | UAEVVYMBABKZOM-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥98% | [2] |
Spectral Data Analysis
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 1-(2-Bromoethyl)-3,5-dimethoxybenzene. While specific spectra for this exact compound are not publicly cataloged, the expected spectral characteristics can be reliably predicted based on its functional groups and structural analogs.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (typically ~6.3-6.5 ppm). Due to symmetry, one signal may represent the two protons at the C2 and C6 positions, and another for the proton at the C4 position. - Methoxy Protons (-OCH₃): A sharp singlet at ~3.7-3.8 ppm, integrating to 6 protons. - Ethyl Protons (-CH₂CH₂Br): Two triplets in the aliphatic region. The -CH₂- attached to the ring would be around ~3.0-3.2 ppm, and the -CH₂-Br would be further downfield at ~3.5-3.7 ppm. |
| ¹³C NMR | - Aromatic Carbons: Signals in the ~95-160 ppm range. The carbon attached to the ethyl group (C1), the carbons attached to methoxy groups (C3, C5), and the unsubstituted aromatic carbons (C2, C4, C6) will have distinct chemical shifts. - Methoxy Carbons (-OCH₃): A signal around 55-56 ppm. - Ethyl Carbons (-CH₂CH₂Br): Two signals in the aliphatic region, typically with the C-Br carbon appearing at a lower field (~30-35 ppm) and the benzylic carbon at a slightly higher field (~38-42 ppm). |
| Mass Spec (MS) | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 244 and 246, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). - Fragmentation: Common fragmentation would involve the loss of the bromine atom ([M-Br]⁺) or cleavage of the ethyl chain, leading to a prominent peak for the 3,5-dimethoxybenzyl cation. |
| Infrared (IR) | - C-H (Aromatic): Stretching vibrations just above 3000 cm⁻¹. - C-H (Aliphatic): Stretching vibrations just below 3000 cm⁻¹ (from -CH₂- groups). - C=C (Aromatic): Stretching vibrations in the 1450-1600 cm⁻¹ region. - C-O (Ether): Strong stretching bands in the 1050-1250 cm⁻¹ region. - C-Br: Stretching vibration in the 500-600 cm⁻¹ region. |
Synthesis and Reactivity
Representative Synthesis Workflow
While multiple synthetic routes can be envisioned, a common and logical approach to synthesize 1-(2-Bromoethyl)-3,5-dimethoxybenzene is from the corresponding alcohol, 2-(3,5-dimethoxyphenyl)ethanol. This precursor can be prepared from 3,5-dimethoxybenzoic acid via reduction. The final step involves the conversion of the hydroxyl group to a bromide.
Caption: A plausible two-step synthesis of the target compound.
Protocol Causality:
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the carboxylic acid to a primary alcohol without affecting the aromatic methoxy groups.
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Bromination: Reagents like phosphorus tribromide (PBr₃) or an Appel reaction (CBr₄/PPh₃) are standard, effective methods for converting a primary alcohol to an alkyl bromide with minimal side reactions on the activated aromatic ring.
Core Reactivity
The utility of 1-(2-Bromoethyl)-3,5-dimethoxybenzene stems from the distinct reactivity of its two main components: the bromoethyl side chain and the activated aromatic ring.
Caption: Key reaction pathways for the title compound.
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Nucleophilic Substitution: The primary bromine is an excellent leaving group, making the adjacent carbon highly susceptible to attack by nucleophiles (e.g., amines, cyanides, thiolates). This allows for the straightforward introduction of the 3,5-dimethoxyphenethyl moiety into a wide range of molecules.[1] This is the most common application of this reagent.
-
Electrophilic Aromatic Substitution: The two methoxy groups are strongly electron-donating and ortho-, para-directing. This highly activates the aromatic ring, making the C2, C4, and C6 positions susceptible to substitution by electrophiles. This pathway allows for further functionalization of the benzene ring.
Applications in Research and Drug Development
1-(2-Bromoethyl)-3,5-dimethoxybenzene is not an end-product but a crucial intermediate for building more elaborate molecules. Its structural motifs are found in various biologically active compounds.
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Pharmaceutical Scaffolding: The 3,5-dimethoxyphenyl group is a feature in certain classes of bioactive molecules. This reagent provides a direct method for incorporating the 3,5-dimethoxyphenethyl fragment, which can be a key pharmacophore. Related structures, such as 1-bromo-3,5-dimethoxybenzene, are used in synthesizing potential anticancer drugs and pharmaceutical inhibitors through cross-coupling reactions.[4][5][6][7][8]
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Synthesis of Natural Product Analogs: Many natural products feature dimethoxybenzene rings.[9][10] This compound can serve as a starting material for the synthesis of analogs of these natural products, enabling structure-activity relationship (SAR) studies.
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Precursor for Labeled Compounds: The bromoethyl group can be used to introduce isotopic labels (e.g., Deuterium, Carbon-13) for use in pharmacokinetic (ADME) and metabolic studies during the drug development process.[11]
Safety and Handling
As a reactive alkyl bromide, 1-(2-Bromoethyl)-3,5-dimethoxybenzene requires careful handling. The safety protocols for similar brominated aromatic compounds should be strictly followed.
-
Hazard Classification: While specific data for this compound is limited, related benzyl bromides are classified as causing skin corrosion/burns (Category 1B) and serious eye damage (Category 1).[12] It may be harmful if inhaled, swallowed, or in contact with skin and may cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[12][13]
-
Handling Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12] Wash hands and any exposed skin thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] It is advisable to store it locked up and potentially under an inert atmosphere to prevent degradation.[12]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[12]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[12]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.[12]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[12]
-
References
-
Saeed, A., et al. EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR. ResearchGate. [Link]
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PubChem. 1-Bromo-3,5-dimethoxybenzene. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 1-Bromo-3,5-dimethoxybenzene in Drug Discovery. [Link]
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NIST. Benzene, 1-(2-bromoethyl)-4-methoxy-. [Link]
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CompTox Chemicals Dashboard. 1-(2-Bromo-2-propen-1-yl)-3,5-dimethoxybenzene - Hazard. [Link]
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SciELO. EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR. [Link]
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Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]
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Synfacts. Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. [Link]
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NIST. Benzene, 1-bromo-2,4-dimethoxy-. [Link]
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Organic Syntheses. 1H NMR of 1-bromo-3,5-bis(1-hydroxy-1-methylethyl)benzene (2) (500 MHz, CDCl3). [Link]
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Thermo Scientific Alfa Aesar. 1-Bromo-3,5-dimethoxybenzene, 97% 5 g. [Link]
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PubMed. Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. [Link]
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